4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde

Rutaecarpine synthesis Quinazoline alkaloids Indole formation

Order 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde (CAS 104968-03-8) as the preferred C2-electrophilic building block for rutaecarpine alkaloid total synthesis and 4-oxoquinazoline chalcone antitumor programs. Unlike generic quinazoline-2-carbaldehyde (CAS 875251-57-3), this scaffold uniquely integrates the reactive C2-aldehyde, 4-oxo group, and N3–H derivatization site in a single MW 174.16 intermediate—eliminating extra redox steps. Literature-validated for high-yield indole bonding and oxime formation. Insist on this specific CAS to maintain synthetic route fidelity and SAR integrity.

Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
CAS No. 104968-03-8
Cat. No. B171833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde
CAS104968-03-8
Synonyms4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde
Molecular FormulaC9H6N2O2
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N=C(N2)C=O
InChIInChI=1S/C9H6N2O2/c12-5-8-10-7-4-2-1-3-6(7)9(13)11-8/h1-5H,(H,10,11,13)
InChIKeyWRESPKSRAUTUGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde (CAS 104968-03-8) Procurement & Differentiation Guide for Quinazoline-Based Research


4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde (CAS 104968-03-8), also referred to as 2-formylquinazoline-4(3H)-one, is a heterobicyclic aldehyde belonging to the 4-oxoquinazoline family. It possesses a reactive C2-carbaldehyde handle on a 4-oxo-3,4-dihydroquinazoline core (C9H6N2O2, MW 174.16) . This compound is not primarily a stand-alone bioactive endpoint but a strategic, multifunctional synthetic intermediate, enabling access to rutaecarpine alkaloids, chalcone-based antitumor agents, and various quinazoline-derived pharmaceutical leads [1][2]. Its procurement value rests on the unique combination of an electrophilic aldehyde and the hydrogen-bonding 4-oxo/3-NH scaffold, which is absent in simple quinazoline-2-carbaldehydes or corresponding ester/nitrile analogs.

Why 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Cannot Be Replaced by Generic Quinazoline Aldehydes or Ester Analogs


Generic substitution fails because the 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde scaffold integrates three non-interchangeable functional elements in a single low-molecular-weight building block: (i) the C2-aldehyde enables condensation, oxime formation, and Wittig-type chemistry; (ii) the 4-oxo group participates in keto–enol tautomerism and hydrogen bonding critical for target recognition in downstream bioactive derivatives; and (iii) the N3–H provides an additional derivatization site unavailable in fully aromatic quinazoline-2-carbaldehyde (CAS 875251-57-3) [1]. The corresponding ethyl ester (ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate) requires reduction/oxidation sequences to reach the aldehyde oxidation state, adding synthetic steps and cost [2]. The 4-oxo-3,4-dihydroquinazoline-2-carbonitrile analog lacks the carbonyl electrophilicity needed for chalcone condensation or indole-forming reactions that define this compound's primary literature-validated applications [2][3]. Simply substituting any in-class quinazoline aldehyde therefore either forecloses key reactivity pathways or imposes additional synthetic burden.

Quantitative Differentiation Evidence for 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde (104968-03-8) Against Closest Analogs


Direct Synthesis of Rutaecarpine Alkaloids via Aminobenzyl Phosphonium Salt Adduct – Exclusive Reactivity Not Shared by Ester or Nitrile Analogs

In the Kraus–Guo methodology (J. Org. Chem. 2009), 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde reacts with substituted (2-aminobenzyl)triphenylphosphonium bromides to form an adduct that serves as an advanced intermediate in the synthesis of several rutaecarpine alkaloids, including rutaecarpine itself [1]. This transformation exploits the aldehyde's electrophilicity to forge the indole C2–C3 bond. The corresponding ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate cannot participate in this reaction without prior reduction to the aldehyde; the nitrile analog (4-oxo-3,4-dihydroquinazoline-2-carbonitrile) lacks the requisite carbonyl for phosphonium ylide condensation altogether [1][2]. No alternative single-step entry to this rutaecarpine intermediate from any other 4-oxoquinazoline C2-derivative has been reported in the primary literature.

Rutaecarpine synthesis Quinazoline alkaloids Indole formation

Oxime Derivatization Yield: 58% (E)-Oxime Formation Under Mild Conditions

Reaction of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with hydroxylamine hydrochloride (1.1 equiv) in the presence of K2CO3 (1 equiv) gave (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime in 58% isolated yield, with the (E)-configuration confirmed by single-crystal X-ray diffractometry [1]. This yield establishes a quantitative baseline for aldehyde reactivity at C2. For comparison, the corresponding 4-oxo-3,4-dihydroquinazoline-2-carbonitrile cannot undergo oxime formation, while quinazoline-2-carbaldehyde (lacking the 4-oxo group) would yield a different oxime with altered hydrogen-bonding capacity and tautomeric behavior; no directly comparable oxime yield has been reported under identical conditions for the non-oxo analog.

Oxime chemistry Quinazoline derivatization Crystal structure confirmation

Chalcone B-Ring vs A-Ring Substitution: 4-Oxoquinazolin-2-yl Group in B-Ring Confers >10-Fold Cytotoxicity Advantage

Han et al. (Eur. J. Med. Chem. 2019) synthesized two series of chalcone analogues using 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde as the key intermediate (referred to as intermediate 2, 2-formylquinazoline-4(3H)-one) [1]. Compounds 3a–s (4-oxoquinazolin-2-yl group as B-ring) were markedly more cytotoxic than compounds 6a–s (same group as A-ring) in HCT-116 colorectal and MCF-7 breast cancer cell lines. The most potent analogue, 3f, exhibited IC50 values of 3.56 μM (HCT-116) and 4.08 μM (MCF-7), whereas the corresponding A-ring series compounds showed significantly higher IC50 values, with many exceeding 50 μM. This positional dependence demonstrates that the 4-oxoquinazoline-2-carbaldehyde-derived scaffold imposes a strict regiochemical requirement for antiproliferative activity that would be lost if a different quinazoline aldehyde isomer were employed.

Chalcone antitumor 4-Oxoquinazoline SAR Colorectal and breast cancer

Physicochemical Differentiation: Melting Point, LogP, and Storage Requirements vs Quinazoline-2-carbaldehyde

4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde is a crystalline solid with an experimentally determined melting point of 138–140 °C (from ethanol) and a predicted LogP of 0.6 [1]. In contrast, quinazoline-2-carbaldehyde (CAS 875251-57-3, C9H6N2O, MW 158.16) lacks the 4-oxo group, has a lower molecular weight, and is typically described as a low-melting solid or oil, reflecting weaker intermolecular hydrogen bonding [2]. The higher melting point and increased polarity (LogP 0.6 vs estimated ~1.2 for quinazoline-2-carbaldehyde) of the 4-oxo derivative confer superior handling characteristics for solid-phase synthesis and automated dispensing platforms. Recommended storage at 2–8 °C in sealed, dry containers is consistent across multiple vendor datasheets .

Physicochemical properties Melting point LogP

HIV-1 Antiviral Screening: Compound Inactivity Defines Selectivity Baseline for Derivative Programs

In a functional antiviral screening assay, 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde was tested for activity against HIV-1 and found to be inactive . This negative result is informative: it establishes that the parent C2-aldehyde scaffold, devoid of the elaborated substituents present in patented 4-oxo-3,4-dihydroquinazoline HIV inhibitors (e.g., those in WO2019198024A1), does not inherently inhibit HIV replication [1]. For medicinal chemistry programs targeting HIV capsid or integrase, this confirms that antiviral activity requires specific C2/C3/N3 derivatization, and the unsubstituted aldehyde serves as a clean, inactive starting scaffold for building focused compound libraries without confounding background activity.

HIV-1 Antiviral screening Selectivity profiling

Verified Application Scenarios for 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Based on Quantitative Evidence


Rutaecarpine and Quinazoline Alkaloid Total Synthesis Programs

Laboratories pursuing total synthesis of rutaecarpine, luotonin A, or related pentacyclic quinazoline alkaloids should procure this compound as the C2-electrophilic partner for aminobenzyl phosphonium salt condensation [1]. The aldehyde directly forms the key C2–C3 indole bond, a transformation not achievable with the corresponding ester or nitrile analogs without additional redox steps. The reported 'high yields' for 2,3-disubstituted indole formation validate this as a strategic building block for alkaloid-focused medicinal chemistry.

Regiospecific Chalcone Library Synthesis for Anticancer SAR

In anticancer drug discovery programs exploring 4-oxoquinazoline-containing chalcones, this compound serves as the essential intermediate (2-formylquinazoline-4(3H)-one) for constructing both B-ring and A-ring substituted series [2]. The demonstrated >10-fold cytotoxicity advantage of B-ring over A-ring substitution (IC50 3.56 μM vs >50 μM in HCT-116 cells) provides a clear SAR starting point. Researchers can use this aldehyde to generate focused libraries probing the positional dependence of apoptosis induction via the mitochondrial death pathway.

Oxime-Based Quinazoline Derivatization and Crystallographic Studies

For groups synthesizing quinazoline oximes as metal-chelating agents, biological probes, or crystalline derivatives for structural biology, this compound reacts with hydroxylamine under mild conditions to afford the (E)-oxime in 58% yield, with the stereochemistry unambiguously confirmed by single-crystal X-ray diffraction [3]. The crystalline nature of the oxime product also makes this a useful derivatization endpoint for aldehyde content verification in quality control protocols.

HIV Capsid Inhibitor Scaffold Development with Built-In Negative Control

Medicinal chemistry teams targeting HIV capsid assembly can use this compound as the unsubstituted core scaffold for systematic SAR expansion . The documented inactivity against HIV-1 in functional assays provides confidence that any observed antiviral activity in derivative series originates from the introduced substituents, not from the core scaffold itself. This eliminates the need for a separate negative-control synthesis.

Quote Request

Request a Quote for 4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.